![molecular formula C24H31N5O2S2 B12157011 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157011.png)
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a piperazine moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Construction of the Pyridopyrimidinone Core: The core structure is synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the piperazine derivative onto the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyridopyrimidinone systems.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal research, this compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The thiazolidinone ring and piperazine moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Sildenafil: Known for its use in treating erectile dysfunction, it also contains a piperazine moiety.
Pyridopyrimidinone Derivatives: These compounds share the core structure and are studied for various biological activities.
Uniqueness
The uniqueness of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on antimicrobial properties.
The synthesis of this compound involves multiple steps, primarily utilizing starting materials such as 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidine and 7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. The key step is the formation of the thiazolidinylidene moiety through a condensation reaction under controlled conditions. The compound's molecular formula is C24H31N5O2S2 with a molecular weight of 485.7 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The interactions may involve hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the following findings were reported:
Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
---|---|---|---|
8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
11 | 0.011 | Not specified | S. aureus |
12 | 0.015 | Not specified | E. coli |
The most potent compound exhibited an MIC value significantly lower than that of standard antibiotics like ampicillin and streptomycin, indicating superior antibacterial efficacy in certain cases .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies indicate that modifications on the thiazolidinone moiety can enhance antibacterial potency. For example, the presence of specific substituents on the nitrogen atom of the thiazolidinone ring has been linked to improved activity against bacterial strains.
Case Studies
In a comparative study involving various synthesized compounds, the target compound was evaluated alongside established antibiotics. The results demonstrated that it not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity in mammalian cell lines compared to traditional antibiotics.
Properties
Molecular Formula |
C24H31N5O2S2 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O2S2/c1-4-5-6-7-10-28-23(31)19(33-24(28)32)15-18-21(27-13-11-26(3)12-14-27)25-20-9-8-17(2)16-29(20)22(18)30/h8-9,15-16H,4-7,10-14H2,1-3H3/b19-15- |
InChI Key |
CVSFTVJFPSIBSI-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
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